molecular formula C13H15N3S2 B3061783 Thiourea, N-(3-phenylpropyl)-N'-2-thiazolyl- CAS No. 149485-04-1

Thiourea, N-(3-phenylpropyl)-N'-2-thiazolyl-

Cat. No. B3061783
CAS RN: 149485-04-1
M. Wt: 277.4 g/mol
InChI Key: AYXFDRTXLUHLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiourea, N-(3-phenylpropyl)-N'-2-thiazolyl- is a useful research compound. Its molecular formula is C13H15N3S2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiourea, N-(3-phenylpropyl)-N'-2-thiazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(3-phenylpropyl)-N'-2-thiazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

149485-04-1

Product Name

Thiourea, N-(3-phenylpropyl)-N'-2-thiazolyl-

Molecular Formula

C13H15N3S2

Molecular Weight

277.4 g/mol

IUPAC Name

1-(3-phenylpropyl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C13H15N3S2/c17-12(16-13-15-9-10-18-13)14-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H2,14,15,16,17)

InChI Key

AYXFDRTXLUHLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=S)NC2=NC=CS2

Other CAS RN

149485-04-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-phenylpropyl isothiocyanate (500 mg, 2.82 mmol) and 2-aminothiazole (300 mg, 3.0 mmol) in N,N-dimethylformamide (10 mL) was heated to 100° C. After 20 h, the reaction was cooled to room temperature and poured into ethyl acetate. The organic phase was washed with 1N hydrochloric acid, water (3×), and brine. The organic layer was dried over sodium sulfate, filtered and concentrated. The solid obtained was purified by flash chromatography on silica gel (1% ethyl acetate in dichloromethane) and then recrystallized from ethyl acetate to provide 129 mg of the title product. A second crop was recrystallized from 1:1 ethyl acetate/hexanes to provide another 110 mg of the title product. Total yield of the title product: 239 mg (30%) as an off-white solid. A sample was recrystallized again from ethyl acetate:
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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